molecular formula C16H19N3O6 B2957259 1-(1,3-Benzodioxol-5-yl)-3-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]urea CAS No. 2320861-62-7

1-(1,3-Benzodioxol-5-yl)-3-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]urea

Cat. No. B2957259
CAS RN: 2320861-62-7
M. Wt: 349.343
InChI Key: KAZCMMAGFYBIML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-Benzodioxol-5-yl)-3-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]urea, also known as BDPUE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDPUE is a synthetic compound that was first synthesized in 2015 by a research team led by Dr. Y. Zhang at the University of Shanghai.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]urea is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. 1-(1,3-Benzodioxol-5-yl)-3-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]urea has also been found to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the treatment of cancer.
Biochemical and Physiological Effects:
1-(1,3-Benzodioxol-5-yl)-3-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]urea has been found to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the induction of apoptosis in cancer cells. 1-(1,3-Benzodioxol-5-yl)-3-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]urea has also been found to have antioxidant properties, which can help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(1,3-Benzodioxol-5-yl)-3-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]urea for lab experiments is its potent anti-cancer properties, which make it a valuable tool for studying cancer cell growth and development. However, one of the limitations of 1-(1,3-Benzodioxol-5-yl)-3-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]urea is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the study of 1-(1,3-Benzodioxol-5-yl)-3-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]urea. One area of research is the development of new synthetic methods for the production of 1-(1,3-Benzodioxol-5-yl)-3-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]urea, which could improve its solubility and overall efficacy. Another area of research is the identification of new therapeutic applications for 1-(1,3-Benzodioxol-5-yl)-3-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]urea, such as in the treatment of neurodegenerative diseases or viral infections. Finally, further studies are needed to fully understand the mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]urea and its potential side effects in vivo.

Synthesis Methods

The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]urea involves a multi-step process that requires the use of various reagents and solvents. The first step involves the preparation of the intermediate compound, 2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethylamine, which is then reacted with 1-(1,3-Benzodioxol-5-yl)-3-isocyanatoethylurea to yield the final product, 1-(1,3-Benzodioxol-5-yl)-3-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]urea.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-3-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]urea has been found to have potential therapeutic applications in several areas of scientific research. One of the most promising applications of 1-(1,3-Benzodioxol-5-yl)-3-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]urea is in the treatment of cancer. Studies have shown that 1-(1,3-Benzodioxol-5-yl)-3-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]urea has potent anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo. 1-(1,3-Benzodioxol-5-yl)-3-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]urea has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O6/c20-14-3-4-15(21)19(14)6-8-23-7-5-17-16(22)18-11-1-2-12-13(9-11)25-10-24-12/h1-2,9H,3-8,10H2,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZCMMAGFYBIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2H-1,3-benzodioxol-5-yl)-3-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}urea

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